Cas no 115704-83-1 (1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido3,2,1-ijquinolin-8-ol)

1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido3,2,1-ijquinolin-8-ol Chemical and Physical Properties
Names and Identifiers
-
- 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol
- 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1h,5h-benzo[ij]quinolizin-8-ol
- 8-HYDROXY-1,1,7,7-TETRAMETHYLJULOLIDINE-CARBOXALDEHYDE
- 1,1,7,7-Tetramethyl-8-hydroxyjulolidine
- Tetramethyljulolidine
- SCHEMBL10676292
- 115704-83-1
- 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol
- 4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol
- DS-15853
- 4,4,10,10-TETRAMETHYL-1-AZATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-5(13),6,8-TRIEN-6-OL
- SY105036
- DTXSID50357975
- MFCD09264711
- 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-
- AMY915
- AKOS015914284
- CS-W021266
- tetramethyl julolidine
- CHEMBL1625800
- Oprea1_401048
- O10331
- STL557402
- BBL103592
- 8-Hydroxy-1,1,7,7-tetramethyljulolidine
- 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido3,2,1-ijquinolin-8-ol
-
- MDL: MFCD09264711
- Inchi: 1S/C16H23N/c1-15(2)11-17-10-6-8-12-7-5-9-13(14(12)17)16(15,3)4/h5,7,9H,6,8,10-11H2,1-4H3
- InChI Key: RBFKOHMQYNQBAR-UHFFFAOYSA-N
- SMILES: OC1=C2C3=C(C=C1)C(C)(C)CCN3CCC2(C)C
Computed Properties
- Exact Mass: 245.17800
- Monoisotopic Mass: 245.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 23.47000
- LogP: 3.62620
- Vapor Pressure: No data available
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido3,2,1-ijquinolin-8-ol Security Information
- Signal Word:warning
- Hazard Statement: H315-H319-H335
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido3,2,1-ijquinolin-8-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido3,2,1-ijquinolin-8-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB436242-10 g |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol, 95%; . |
115704-83-1 | 95% | 10g |
€135.50 | 2023-04-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO013-20g |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido3,2,1-ijquinolin-8-ol |
115704-83-1 | 98% | 20g |
1722.0CNY | 2021-07-12 | |
Ambeed | A167338-100mg |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol |
115704-83-1 | 98% | 100mg |
$5.0 | 2024-04-26 | |
eNovation Chemicals LLC | D380228-1kg |
1,1,7,7-Tetramethyl-8-hydroxyjulolidine |
115704-83-1 | 97% | 1kg |
$2285 | 2024-05-24 | |
TRC | T889663-50mg |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol |
115704-83-1 | 50mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB28904-25g |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido3,2,1-ijquinolin-8-ol |
115704-83-1 | 97% | 25g |
1232.00 | 2021-06-01 | |
abcr | AB436242-1 g |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol, 95%; . |
115704-83-1 | 95% | 1g |
€75.90 | 2023-04-23 | |
TRC | T889663-500mg |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol |
115704-83-1 | 500mg |
$ 185.00 | 2022-06-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO013-5g |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido3,2,1-ijquinolin-8-ol |
115704-83-1 | 98% | 5g |
466.0CNY | 2021-07-12 | |
abcr | AB436242-25 g |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol, 95%; . |
115704-83-1 | 95% | 25g |
€214.50 | 2023-04-23 |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido3,2,1-ijquinolin-8-ol Related Literature
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
Additional information on 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido3,2,1-ijquinolin-8-ol
Comprehensive Analysis of 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol (CAS No. 115704-83-1)
The compound 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol (CAS No. 115704-83-1) is a structurally unique heterocyclic molecule that has garnered significant interest in both academic and industrial research. Its complex nomenclature reflects its intricate pyrido-quinoline backbone, which is further functionalized with methyl groups and a hydroxyl moiety. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for applications in pharmaceutical development and material science.
Recent trends in scientific literature highlight a growing focus on nitrogen-containing heterocycles, particularly those with fused ring systems. The 1,1,7,7-tetramethyl derivative stands out due to its potential role in modulating biological activity and photophysical properties. Researchers are increasingly exploring its utility in fluorescence probes and catalysis, aligning with the broader demand for sustainable and efficient chemical processes.
From a synthetic perspective, the hexahydropyrido[3,2,1-ij]quinolin-8-ol scaffold offers intriguing possibilities for structure-activity relationship (SAR) studies. Its rigid framework allows for precise steric and electronic tuning, which is critical in drug discovery campaigns targeting central nervous system (CNS) disorders or anti-inflammatory pathways. Computational studies suggest that the tetramethyl substitution could enhance lipophilicity, a key parameter in optimizing bioavailability.
In the context of green chemistry, this compound has been investigated for its potential as a biodegradable template in metal-organic frameworks (MOFs). The hydroxyl group at the 8-position provides a handle for further functionalization, enabling the design of tailored materials for gas storage or selective adsorption. These applications resonate with current industrial priorities around carbon capture and sustainable energy solutions.
Analytical characterization of CAS 115704-83-1 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the regioselectivity of substitutions and the conformational stability of the fused ring system. Such data are invaluable for quality control in fine chemical production and patent documentation.
Emerging discussions in cheminformatics circles emphasize the importance of structural analogs like this compound for virtual screening libraries. Its three-dimensional complexity addresses the pharmaceutical industry's need for sp3-rich scaffolds to overcome flat molecule limitations in lead optimization. This aligns with frequent search queries about 3D molecular design and fragment-based drug discovery.
Industrial scale-up considerations for 1,1,7,7-tetramethyl derivatives often focus on atom economy in multi-step syntheses. Process chemists have developed innovative cascade reactions to construct the pyrido-quinoline core efficiently, reducing reliance on protecting group strategies. These advancements answer common technical questions about cost-effective heterocycle production in contract manufacturing settings.
The compound's spectroscopic signatures (particularly its UV-Vis absorption and fluorescence emission profiles) make it relevant to optoelectronic research. Recent patents describe its incorporation into organic light-emitting diodes (OLEDs), capitalizing on the electron-donating effects of the tetramethyl groups. This connects with trending searches about next-generation display technologies and molecular electronics.
In academic collaborations, this scaffold serves as a test case for developing new synthetic methodologies, such as C-H activation or photoredox catalysis. The steric hindrance imposed by the methyl groups creates interesting challenges for selective functionalization, a topic frequently discussed in organic chemistry forums and research publications.
From a regulatory standpoint, the compound's environmental fate has been evaluated through QSAR modeling, showing favorable ecological profile parameters. This information responds to growing industry concerns about green metrics and safety-by-design principles in specialty chemicals development.
Future research directions may explore the chiral versions of this molecule, given the proximity of stereocenters in its structure. Such investigations would address the pharmaceutical industry's demand for enantiopure building blocks, a hot topic in asymmetric synthesis discussions.
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